JNJ-63533054 is a synthetic, small-molecule compound developed by Janssen Research & Development as a selective agonist for the orphan G protein-coupled receptor GPR139. [] It is a valuable tool in scientific research for investigating the biological functions and therapeutic potential of GPR139. This compound demonstrates high selectivity for GPR139 and exhibits good brain penetration, making it suitable for in vivo studies. [, ] JNJ-63533054 has been instrumental in elucidating the role of GPR139 in various physiological processes and its potential as a therapeutic target for neurological and psychiatric disorders.
The synthesis of JNJ-63533054 involves several key steps that include the formation of the core benzamide structure along with the introduction of specific functional groups. While detailed synthetic routes are often proprietary, general methods can be outlined based on available literature.
The molecular structure of JNJ-63533054 can be analyzed using various techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. Key features include:
The three-dimensional conformation allows for optimal binding to the GPR139 receptor, which is essential for its agonistic activity .
JNJ-63533054 participates in various chemical reactions primarily related to its interaction with biological targets:
The mechanism of action of JNJ-63533054 centers around its role as a selective agonist for GPR139:
The physical and chemical properties of JNJ-63533054 are critical for understanding its behavior in biological systems:
JNJ-63533054 has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2